7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine
Description
7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by a 2,4-dichlorobenzyloxy substituent at the 7-position of the heterocyclic core. The dichlorobenzyloxy group introduces significant lipophilicity and electronic effects, which may influence binding affinity to biological targets or enhance herbicidal activity .
Properties
IUPAC Name |
7-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4O/c19-14-4-1-13(16(20)9-14)10-25-15-5-2-12(3-6-15)17-7-8-21-18-22-11-23-24(17)18/h1-9,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDDWTJPJIJUNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC3=NC=NN23)OCC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine are tubulin , LSD1 , and CDK2 . These targets play crucial roles in cell division, gene expression, and cell cycle regulation, respectively.
Mode of Action
The compound interacts with its targets through a series of biochemical reactions. For instance, it can bind to tubulin, inhibiting its polymerization and thus disrupting the formation of the mitotic spindle, which is essential for cell division. It can also inhibit LSD1, a histone demethylase, thereby affecting gene expression. Furthermore, it can inhibit CDK2, a cyclin-dependent kinase, thereby disrupting the cell cycle.
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin, it disrupts the microtubule dynamics, leading to cell cycle arrest at the mitosis phase. By inhibiting LSD1, it alters the methylation status of histones, affecting the transcription of various genes. By inhibiting CDK2, it disrupts the progression of the cell cycle, particularly the transition from G1 phase to S phase.
Pharmacokinetics
Given its molecular weight of 28113, it is likely to have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The compound’s action results in the inhibition of cell division, alteration of gene expression, and disruption of the cell cycle. These effects can lead to the death of cancer cells, making the compound a potential anticancer agent.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can influence its absorption and distribution. The presence of other drugs can also affect its metabolism and excretion, potentially leading to drug-drug interactions.
Biological Activity
7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine core substituted with a 2,4-dichlorobenzyl ether moiety. The structural formula can be represented as follows:
This structure is critical for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This inhibition leads to G2/M phase arrest in the cell cycle and induces apoptosis via intrinsic pathways, confirmed by mitochondrial depolarization and caspase-9 activation .
- In Vitro Studies : In vitro evaluations revealed that the compound exhibits potent antiproliferative activity against various cancer cell lines. For example, it demonstrated an IC50 value of 0.53 μM against HCT-116 cells, indicating strong efficacy compared to standard treatments .
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 0.60 |
| HCT-116 | 0.53 |
| MCF-7 | 1.20 |
| A549 | 0.75 |
Antimicrobial Activity
The antimicrobial properties of the compound have also been explored:
- Antitubercular Activity : In studies comparing various derivatives of triazole compounds, those containing the dichlorobenzyl group showed promising antitubercular activity against Mycobacterium smegmatis, outperforming standard antibiotics like streptomycin .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | M. smegmatis | 0.5 μg/mL |
| Compound B | E. coli | 1.0 μg/mL |
| This compound | M. smegmatis | TBD |
Case Studies
Several case studies have investigated the biological effects of this compound:
- Zebrafish Model : In vivo studies using zebrafish xenografts demonstrated that treatment with the compound significantly reduced tumor mass without exhibiting toxicity at effective doses .
- Cell Cycle Analysis : Flow cytometry analysis indicated that the compound effectively induces cell cycle arrest in treated cancer cells, further validating its potential as a therapeutic agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Linker Variations
- 7-(2,4-Dichlorophenoxy)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine (Compound 5e): Structure: Features a phenoxy linker (ether) instead of a benzyloxy group. Properties: Melting point = 211–214°C; yield = 41.9%.
7-(2,4-Dichlorophenyl)-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine (CID 4358907) :
Alkoxy and Aryloxy Derivatives
7-(4-Alkoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidines (Compounds 6a–6d) :
- Examples : Propoxy, butoxy, pentoxy, and hexoxy chains at the 7-position.
- Trends : Longer alkoxy chains (e.g., hexoxy in 6d) increase lipophilicity, correlating with prolonged half-lives but reduced aqueous solubility.
- Activity : Anticonvulsant ED₅₀ values range from 25–60 mg/kg, suggesting chain length impacts efficacy .
7-{2-[(4-Fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine :
Sulfonamide and Piperidine-Modified Derivatives
- 5-[4-(4-Methyl-piperidine-1-sulfonyl)phenyl][1,2,4]triazolo[4,3-a]pyrimidine (Compound 16) :
Anticonvulsant Activity
- Target Compound : Structural analogs like 5e and 6a–6d show variable efficacy in MES tests. The dichlorobenzyloxy group’s bulk may hinder blood-brain barrier penetration compared to smaller substituents (e.g., methoxy) .
- Potency : Compound 5e (41.9% yield) requires higher doses (100 mg/kg) for activity, suggesting substituent polarity and size inversely correlate with potency .
Herbicidal Activity
- Triazolopyrimidine Herbicides : Derivatives with sulfonamide groups (e.g., 8a–8f) inhibit acetolactate synthase (ALS), a mode shared with sulfonylureas. The dichlorobenzyloxy group may enhance binding to ALS due to electron-withdrawing effects .
Antiproliferative Effects
- 2-Substituted Triazolopyrimidines : Modifications at the 2-position (e.g., aromatic amines) improve tubulin inhibition. The 7-position’s dichlorobenzyloxy group could synergize with 2-substituents for dual-target therapies .
Thermal Stability
- Melting Points : Dichlorobenzyloxy-substituted compounds (e.g., 211–214°C for 5e) exhibit higher melting points than methyl/methoxy analogs (118–169°C), indicating stronger intermolecular forces due to halogen bonding .
Data Tables
Table 1: Key Triazolopyrimidine Derivatives and Properties
| Compound Name | Substituent at 7-Position | Molecular Formula | Melting Point (°C) | Biological Activity | Yield (%) |
|---|---|---|---|---|---|
| Target Compound | 4-[(2,4-Dichlorobenzyl)oxy]phenyl | C₂₀H₁₄Cl₂N₄O | Not reported | Under investigation | Pending |
| 7-(2,4-Dichlorophenoxy)-5-phenyl (5e) | 2,4-Dichlorophenoxy | C₁₉H₁₂Cl₂N₄O | 211–214 | Anticonvulsant (MES) | 41.9 |
| 7-(4-Hexoxyphenyl) (6d) | 4-Hexoxyphenyl | C₂₁H₂₅N₄O | Not reported | Anticonvulsant (ED₅₀ = 25) | 50–90 |
| 7-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl) | 3,4-Dimethoxyphenyl | C₂₀H₁₇FN₄O₂ | Not reported | Kinase inhibition | 50–90 |
Q & A
Q. Basic
- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.9 ppm) and triazole/pyrimidine carbons (δ 150–160 ppm). Key coupling constants (e.g., J = 7–8 Hz for adjacent aromatic protons) confirm substitution patterns .
- X-ray crystallography : Resolves bond lengths (e.g., C-N bonds in triazole: ~1.31–1.35 Å) and dihedral angles to validate planarity .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
How should researchers interpret crystallographic data to resolve structural ambiguities?
Q. Advanced
- Space group analysis : Monoclinic systems (e.g., P2₁/c) dominate triazolopyrimidines. Check for Z′ >1 to identify polymorphism .
- Hydrogen bonding networks : Identify intermolecular interactions (e.g., N–H···O/N) that stabilize crystal packing. For example, N3–H···O2 interactions in related compounds form 1D chains .
- Disorder modeling : Use SHELXL refinement to resolve overlapping electron densities in flexible substituents (e.g., dichlorobenzyl groups) .
What methodologies are used to evaluate biological activity against resistant pathogens?
Q. Advanced
- MIC assays : Test against ESKAPE pathogens (e.g., Enterococcus faecium) in Mueller-Hinton broth, with vancomycin as a control .
- Macromolecular synthesis inhibition : Radiolabeled precursors (³H-uridine for RNA, ¹⁴C-N-acetylglucosamine for cell walls) pinpoint targets (e.g., cell-wall biosynthesis inhibition in E. faecium) .
- Metabolic stability : Liver microsome assays (human/rat) to measure intrinsic clearance (Cl₍int₎ <10 μL/min/mg indicates suitability for in vivo studies) .
How do structural modifications influence herbicidal or antibacterial SAR?
Q. Advanced
- Electron-withdrawing groups : 2,4-Dichlorobenzyl enhances lipophilicity (logP >3.5) and membrane penetration, boosting herbicidal activity .
- Alkoxy chain length : C5–C7 chains optimize binding to acetolactate synthase (ALS) in plants, reducing IC₅₀ by 10-fold vs. shorter chains .
- Triazole substitution : Methylthio groups at C2 improve antibacterial potency (MIC = 2–4 μg/mL vs. E. faecium) by enhancing target affinity .
What computational approaches predict binding modes to biological targets?
Q. Advanced
- Docking studies (AutoDock Vina) : Model interactions with ALS (PDB: 1NVS) or bacterial penicillin-binding proteins (PBPs). Key residues: ALS Ser653 and PBP2 Lys156 .
- DFT calculations : HOMO-LUMO gaps (~4.5 eV) correlate with stability; Fukui indices identify nucleophilic sites prone to metabolic oxidation .
- MD simulations (GROMACS) : Assess binding stability over 100 ns; RMSD <2 Å indicates robust target engagement .
How can conflicting bioactivity data between in vitro and in vivo models be resolved?
Q. Advanced
- PK/PD modeling : Link in vitro MICs to plasma AUC/MIC ratios. For example, a compound with MIC = 2 μg/mL requires AUC₀–₂₄ >50 μg·h/mL for in vivo efficacy .
- Tissue penetration studies : LC-MS/MS quantifies drug levels in target tissues (e.g., lung for anti-TB agents). Low penetration (<10% plasma levels) may explain in vivo failures .
- Metabolite profiling : Identify inactive/degraded products (e.g., oxidative dechlorination) via HRMS/MS .
What experimental strategies elucidate the mode of action in enzyme inhibition?
Q. Advanced
- Enzyme kinetics : Measure Ki using Lineweaver-Burk plots. For ALS inhibitors, competitive inhibition (Ki = 0.1–1 μM) is typical .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG ≈ -30 kJ/mol for high-affinity ALS inhibitors) .
- Gene knockdown (CRISPR-Cas9) : Confirm target relevance; ALS-knockout plants show resistance to herbicidal effects .
How can triazolopyrimidines be tailored for pathogen-specific applications?
Q. Advanced
- Anti-TB optimization : Introduce lipophilic groups (e.g., CF₃, pentyloxy) to enhance mycobacterial membrane penetration. Compound 48 (MIC = 0.5 μg/mL vs. M. tuberculosis) uses a trifluoromethoxy-phenethyl side chain .
- Antifungal design : Incorporate thioacetamide moieties (e.g., α-(5,7-dimethyltriazolo[1,5-a]pyrimidine-2-thio)acetamides) to target Rhizoctonia solani (EC₅₀ = 10 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
